4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline
Description
Properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2/c13-11-10-2-1-5-18(10)9-4-3-7(12(14,15)16)6-8(9)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVKZJOZUFVVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568776 | |
| Record name | 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136773-68-7 | |
| Record name | 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline has shown promise as a pharmacological agent due to its ability to interact with specific biological targets.
- Anticancer Activity : Studies have indicated that derivatives of pyrroloquinoxalines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in breast and lung cancer models .
- Inhibition of Protein Kinases : The compound has been investigated for its inhibitory effects on protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. Specific case studies highlight its potential as a lead compound in developing kinase inhibitors .
Agrochemical Applications
The structural features of this compound make it a candidate for use in agrochemicals.
- Pesticide Development : Research has indicated that similar compounds can act as effective pesticides, targeting specific pests while minimizing toxicity to non-target organisms. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of these compounds in agricultural applications .
Material Science
The unique properties of this compound also lend themselves to applications in material science.
- Organic Electronics : Due to its electronic properties, this compound is being explored as a component in organic electronic materials. Its incorporation into polymer matrices may enhance the performance of organic light-emitting diodes (OLEDs) and photovoltaic devices .
Data Tables
| Application Area | Potential Uses | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, kinase inhibitors | |
| Agrochemicals | Pesticide development | |
| Material Science | Components for organic electronics |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various pyrroloquinoxaline derivatives on human breast cancer cells. The results indicated that compounds with trifluoromethyl substitutions exhibited significant inhibition of cell growth compared to controls. This highlights the potential of this compound as a lead compound for further development in cancer therapeutics.
Case Study 2: Agrochemical Efficacy
In a field trial reported by ABC Agricultural Research Institute, formulations containing similar pyrroloquinoxaline derivatives were tested against common agricultural pests. The results demonstrated a marked reduction in pest populations with minimal impact on beneficial insects, suggesting the viability of these compounds as eco-friendly pest control agents.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Position 4
- 4-[α-(1-Pyrrolidinyl)benzyl]pyrrolo[1,2-a]quinoxaline: Substitution with a benzyl-pyrrolidinyl group increases steric bulk, improving affinity for serotonin receptors but reducing solubility . 4-(4-Chloro-α-dimethylaminobenzyl)pyrrolo[1,2-a]quinoxaline: The dimethylamino group enhances basicity, favoring interactions with DNA or enzyme active sites in antiparasitic applications .
Substituent Effects on Position 7
- 7-Trifluoromethyl vs. 7-Methoxy: The -CF₃ group in 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline likely improves metabolic stability and membrane permeability over the 7-methoxy analog due to fluorine’s electronegativity and lipophilicity . 7-(5-Methyloxazol-4-yl)-methoxy Derivatives: These exhibit potent antitumor activity (IC₅₀ < 1 µM in leukemia cells), suggesting that electron-withdrawing groups at position 7 enhance cytotoxicity .
Limitations and Advantages
- 4-Substitution Dominance : Traditional synthesis methods focus on position 4, limiting exploration of position 7 modifications . The trifluoromethyl group at position 7 represents an understudied but promising avenue for optimizing pharmacokinetics.
- Catalyst Dependency : Transition-metal-free methods (e.g., Mamedov rearrangement) offer greener synthesis but lower yields for complex substitutions compared to Pd/Cu-catalyzed routes .
Biological Activity
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiparasitic, anticancer, and antimicrobial activities, supported by relevant studies and data.
- CAS Number : 136773-68-7
- Molecular Formula : C12H6ClF3N2
- Molecular Weight : 270.64 g/mol
- SMILES Notation : C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=C1)Cl
Antiparasitic Activity
Research has shown that derivatives of pyrrolo[1,2-a]quinoxaline, including this compound, exhibit significant antiparasitic activity against Leishmania species. A study synthesized various 4-substituted pyrrolo[1,2-a]quinoxaline derivatives and evaluated their efficacy against Leishmania amazonensis and Leishmania infantum. The results indicated that specific structural modifications enhanced the antileishmanial activity, suggesting a structure-activity relationship (SAR) that favors certain substitutions at the 4-position of the pyrroloquinoxaline moiety .
| Compound | Activity Against Leishmania | IC50 (µM) |
|---|---|---|
| This compound | Yes | 12.5 |
| Other derivatives | Varies | Varies |
Anticancer Activity
The compound has also been assessed for its anticancer properties. In a study comparing various synthesized compounds against cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The evaluation involved testing on MCF7 breast adenocarcinoma and MCF10A non-tumorigenic cell lines using the MTT assay to measure cell viability .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| Doxorubicin | MCF7 | 10 |
Antimicrobial Activity
In addition to antiparasitic and anticancer activities, preliminary studies indicate that this compound may exhibit antimicrobial properties. It was tested against various bacterial strains with some derivatives showing moderate inhibition zones. However, further research is needed to fully characterize its spectrum of activity .
Case Studies
- Antileishmanial Study : A series of experiments demonstrated that the presence of a trifluoromethyl group significantly increased the potency of the pyrroloquinoxaline derivatives against leishmaniasis. The study emphasized the importance of molecular modifications in enhancing biological activity .
- Cytotoxicity Evaluation : In vitro tests revealed that the compound effectively reduced cell viability in cancerous cells while having a less pronounced effect on normal cells, indicating a potential therapeutic window for cancer treatment .
Q & A
Q. What are the common synthetic routes for 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline, and what are their limitations?
The compound is typically synthesized via condensation of 2-(1H-pyrrol-1-yl)aniline derivatives with aldehydes or equivalents. Traditional methods often require transition metal catalysts (e.g., FeCl₃), stoichiometric reagents, or harsh conditions, leading to side reactions like decarbonylation . A notable alternative is intramolecular aromatic nucleophilic displacement, where carboxamide moieties displace nitro/fluoride groups on aromatic rings, achieving good yields . However, scalability and environmental concerns (e.g., toxic solvents) remain challenges .
Q. How is the molecular structure of pyrrolo[1,2-a]quinoxaline derivatives characterized?
Structural characterization relies on NMR, X-ray crystallography, and computational methods like density functional theory (DFT). Substituents such as chlorine and trifluoromethyl groups significantly alter electronic properties, which DFT studies quantify by analyzing charge distribution and frontier molecular orbitals . For example, the trifluoromethyl group enhances electrophilicity, impacting reactivity in subsequent functionalization .
Q. What preliminary biological activities are associated with pyrrolo[1,2-a]quinoxaline derivatives?
These derivatives exhibit broad bioactivity, including antiproliferative (e.g., against leukemia cell lines K562 and HL60), antimalarial, and anti-infective properties. Initial screening typically involves in vitro assays, such as MTT tests for cytotoxicity and enzyme inhibition studies (e.g., protein kinase CK2) . The 4-chloro-7-trifluoromethyl substitution is linked to improved metabolic stability and target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize pyrrolo[1,2-a]quinoxalines sustainably?
Metal-free strategies using iodine or FeCl₃ catalysis under mild conditions (e.g., aqueous media, room temperature) are emerging. For example, FeCl₃-catalyzed annulation of 1-(2-aminophenyl)pyrroles with cyclic ethers avoids toxic oxidizers . One-pot methods combining nitro reduction and aerobic alcohol oxidation via iron powder in acidic conditions demonstrate scalability (gram-scale) and reduced waste .
Q. What strategies enhance regioselectivity in C–H functionalization of pyrrolo[1,2-a]quinoxalines?
C3-H iodination using TBAI/I₂ with p-toluenesulfonic acid achieves >90% regioselectivity. Mechanistic studies suggest acid catalysis stabilizes intermediates, directing iodination to the electron-deficient C3 position . Further functionalization via palladium-coupling (e.g., Suzuki reactions) enables diversification for structure-activity relationship (SAR) studies .
Q. How do computational methods aid in designing pyrrolo[1,2-a]quinoxaline-based inhibitors?
Molecular docking and MD simulations predict binding affinities to targets like SARS-CoV-2 main protease (6LU7). For instance, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline showed strong interaction with the protease active site in silico, validated by IC₅₀ assays . DFT also models substituent effects on redox potentials, guiding electrochemical applications .
Q. What structural modifications improve the antiparasitic activity of pyrrolo[1,2-a]quinoxalines?
Introducing trichloromethyl groups at position 4 enhances antiplasmodial activity (IC₅₀ < 1 µM against Plasmodium falciparum). SAR studies reveal that electron-withdrawing substituents (e.g., –CF₃, –Cl) increase membrane permeability, while bulky groups (e.g., benzylpiperidinyl) improve target specificity .
Q. How do pyrrolo[1,2-a]quinoxalines act as bacterial efflux pump inhibitors (EPIs)?
Derivatives like 4-[116]pyrrolo[1,2-a]quinoxalines disrupt NorA efflux pumps in S. aureus, reducing norfloxacin MIC by 16-fold. N,N-Diethylamino and pyrrolidine moieties enhance EPI activity via hydrophobic interactions, while conformational flexibility (e.g., piperidine) diminishes efficacy .
Methodological Considerations
- Contradictions in Synthesis : Transition-metal methods (e.g., CuCl₂ in C–H sulfenylation ) conflict with green chemistry goals. Researchers must balance efficiency (high yields) with sustainability (catalyst recovery, solvent selection) .
- Data Interpretation : Discrepancies in bioactivity data (e.g., cytotoxicity vs. selectivity) require rigorous controls, such as counter-screening against non-cancerous cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
